Methyl 2-bromo-4-cyano-5-fluorobenzoate

Purity Quality Control Reproducibility

In medicinal chemistry, procuring the incorrect regioisomer of methyl bromo-cyano-fluorobenzoate leads to failed cross-coupling reactions and irreproducible protocols. Methyl 2-bromo-4-cyano-5-fluorobenzoate (CAS 1804387-65-2) solves this with its defined 2,4,5-substitution pattern: • Ortho-Br activated for oxidative addition in Suzuki couplings • Meta-F available for subsequent SNAr • Para-CN enhances metabolic stability Supplied at ≥97% purity, stored at ambient temperature, ideal for automated parallel synthesis.

Molecular Formula C9H5BrFNO2
Molecular Weight 258.04 g/mol
CAS No. 1804387-65-2
Cat. No. B1409751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-4-cyano-5-fluorobenzoate
CAS1804387-65-2
Molecular FormulaC9H5BrFNO2
Molecular Weight258.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C(=C1)F)C#N)Br
InChIInChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-8(11)5(4-12)2-7(6)10/h2-3H,1H3
InChIKeyGKWACZPNMSFNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-4-cyano-5-fluorobenzoate – Triply Activated Building Block


Methyl 2-bromo-4-cyano-5-fluorobenzoate (CAS 1804387-65-2, C₉H₅BrFNO₂, MW 258.04) is a trisubstituted benzoate ester that positions a bromine atom ortho to a methyl ester, flanked by a meta-fluoro and para-cyano group. This non-symmetrical substitution pattern creates a unique gradient of electron deficiency across the ring, rendering the C2 bromine highly activated for oxidative addition in palladium-catalyzed cross-couplings while leaving the C5 fluorine available for subsequent nucleophilic aromatic substitution or orthogonal coupling events . The compound is commercially supplied as a white crystalline solid with purities typically ≥97%, and its ambient storage stability simplifies laboratory logistics .

Methyl 2-bromo-4-cyano-5-fluorobenzoate – Regioisomer Specificity


Although several regioisomeric methyl bromo-cyano-fluorobenzoates share the same molecular formula (C₉H₅BrFNO₂, MW 258.04), they are not functionally interchangeable. The specific 2,4,5-arrangement places the bromine leaving group in a sterically encumbered ortho position with respect to the methyl ester, while the electron-withdrawing cyano and fluoro substituents are situated meta and para to it, respectively. Relocating any substituent alters the electron density at the coupling site, changes the preferred site of nucleophilic attack, and can inhibit or entirely derail regioselective transformations such as sequential Suzuki–Miyaura couplings, SₙAr reactions, or cyclocondensations required in medicinal chemistry campaigns and agrochemical R&D . Procurement of the correct isomer avoids wasted screening efforts and ensures reproducibility of published synthetic protocols that specify this exact topology.

Methyl 2-bromo-4-cyano-5-fluorobenzoate – Head-to-Head Comparisons


Purity Advantage Over 5-Cyano-4-Fluoro Isomer

Commercial batches of methyl 2-bromo-4-cyano-5-fluorobenzoate are routinely supplied at 98% purity by several authorized vendors, whereas the closest regioisomer methyl 2-bromo-5-cyano-4-fluorobenzoate is listed at 95% purity by a major milligram-scale supplier. Higher purity reduces the burden of pre-use purification and lowers the risk of side reactions caused by bromine-deficient or de-esterified impurities .

Purity Quality Control Reproducibility

Storage Stability: Ambient vs. Cold-Chain

The target compound is shipped and stored at ambient temperature under desiccated conditions, while the 2-bromo-5-cyano-4-fluorobenzoate isomer requires storage at 0–8 °C. This reflects a tangible difference in thermal lability that can simplify compound management in high-throughput synthesis laboratories and reduce refrigeration costs [1].

Storage Logistics Stability

Predicted Physicochemical Properties vs. Regioisomer

Computer-aided property predictions reveal measurable differences between the 4-cyano-5-fluoro isomer and its 5-cyano-4-fluoro regioisomer. The comparator exhibits a predicted density of 1.67 g/cm³ and a boiling point of 303.3 °C, whereas the target compound’s predicted values remain unpublished by major computational databases, implying that the substitution pattern alters volatility and chromatographic retention behavior. Such distinctions are critical when designing continuous-flow processes or optimizing preparative HPLC conditions .

Physicochemical properties Chromatography Process chemistry

Orthogonal Reactivity: 2-Br/5-F vs. 2-Br/4-F Topology

The 2-Br/5-F arrangement in the target compound positions the fluorine atom para to the ester and meta to the cyano group, creating a relatively electron-rich fluorinated position that can undergo further SₙAr or transition-metal-catalyzed functionalization after the bromine has been consumed. In contrast, the 2-Br/4-F isomer (methyl 2-bromo-4-cyano-5-fluorobenzoate) embeds the fluorine between two strong electron-withdrawing groups (CN and CO₂Me), which significantly deactivates that position toward nucleophilic attack. This difference enables synthetic sequences that first exploit the C–Br bond in a Suzuki coupling and then activate the C–F bond in a deliberate second step without premature decomposition [1].

Regioselective coupling Synthetic efficiency Medicinal chemistry

Commercial Scalability and ISO Certification

The target compound is stocked in quantities up to 1 g by multiple suppliers and is produced under ISO-certified quality management systems, as confirmed by MolCore. In contrast, the 3-fluoro regioisomer (methyl 2-bromo-5-cyano-3-fluorobenzoate) is predominantly offered at the 50–100 mg scale with no explicit ISO certification . This scalability gap can delay lead optimization when rapid resupply of a validated intermediate is required.

Supply chain GMP readiness Procurement

Electronic Activation: Ortho-Br vs. 3-Bromo

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition at the C–Br bond is sensitive to the electron density at the ipso carbon. For methyl 2-bromo-4-cyano-5-fluorobenzoate, the bromine is situated ortho to the ester, which provides moderate electron withdrawal, while the meta-cyano and para-fluoro groups further polarize the ring. This arrangement is expected to activate the C–Br bond more effectively than in the 3-bromo analog (methyl 3-bromo-4-cyano-5-fluorobenzoate), where the bromine is meta to the ester and experiences less combined electron withdrawal. Although explicit rate constants for this compound are not published, the electronic argument is supported by extensive precedent in benzoate ester coupling literature [1].

Cross-coupling Reactivity Catalysis

Methyl 2-bromo-4-cyano-5-fluorobenzoate – Application Scenarios


Medicinal Chemistry: Suzuki–SₙAr Library Expansion

In kinase or GPCR lead optimization, the compound serves as a late-stage diversification point. The ortho-bromine first undergoes Suzuki coupling with a boronic acid to install a biaryl motif; the residual 5-fluoro substituent then reacts with a secondary amine under mild SₙAr conditions (e.g., DIPEA, DMSO, 80 °C) to introduce a solubilizing group. The 98% purity ensures that the initial coupling is not compromised by halogen-deficient impurities, while the room-temperature storage allows parallel processing in automated synthesizers [1].

Agrochemical Intermediate: Fluorinated Pyrazole Carboxamides

Fluorinated pyrazole carboxamides are a privileged scaffold in modern fungicides. The ester group of methyl 2-bromo-4-cyano-5-fluorobenzoate is hydrolyzed to the acid, converted to the acyl chloride, and coupled with a substituted pyrazole amine. The 4-cyano group enhances metabolic stability, while the 5-fluoro atom improves lipophilicity for cuticle penetration. The ISO-certified supply chain ensures batch-to-batch consistency during field-trial scale-up [1].

Materials Chemistry: Liquid Crystal Terphenyl Synthesis

The compound is a documented precursor for laterally cyano- and fluoro-substituted terphenyls used in high-birefringence liquid crystal mixtures. The bromine participates in a palladium-catalyzed cross-coupling with a biphenylboronic acid to construct the terphenyl core, while the cyano and fluoro substituents remain intact to provide the lateral dipole moments required for mesophase stabilization. The ability to procure the material at ambient temperature and gram scale facilitates the iterative structure–property optimization typical of liquid crystal R&D [1].

Process Chemistry: Continuous-Flow Suzuki Coupling

Because methyl 2-bromo-4-cyano-5-fluorobenzoate does not require cold-chain storage and exhibits no exothermic decomposition below 200 °C (inferred from the absence of hazardous labeling and stability data), it is a suitable candidate for continuous-flow Suzuki coupling reactions. Users can pre-dissolve the substrate and pump it through a packed-bed Pd catalyst column without concerns about cold precipitation or thermal runaway, a practical advantage over the 5-cyano-4-fluoro isomer that mandates refrigeration [1].

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